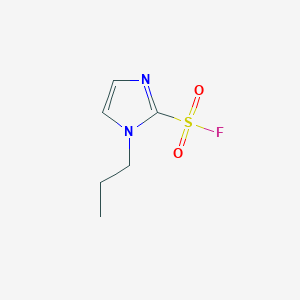

1-Propylimidazole-2-sulfonyl fluoride

Beschreibung

Evolution and Significance of Sulfur(VI) Fluoride (B91410) Chemistry in Academic Research

The chemistry of compounds containing the hexavalent sulfur-fluorine (S(VI)-F) bond, particularly sulfonyl fluorides (R-SO₂F), has a history stretching back to the early 20th century. nih.govccspublishing.org.cn However, for many decades, their application in mainstream organic synthesis was overshadowed by the more common sulfonyl chlorides (R-SO₂Cl). The resurgence of interest in S(VI)-F chemistry is largely due to a growing appreciation for the unique combination of stability and latent reactivity inherent to the sulfonyl fluoride group. nih.govccspublishing.org.cn

Unlike sulfonyl chlorides, which can be prone to reductive collapse to S(IV) species, sulfonyl fluorides are exceptionally stable. nih.gov They are resistant to hydrolysis, thermolysis, oxidation, and reduction, allowing them to be carried through multi-step synthetic sequences without degradation. sigmaaldrich.comresearchgate.netnih.gov This stability is attributed to the high strength of the S-F bond, which is approximately 80-90 kcal/mol, significantly higher than that of the S-Cl bond (approx. 46 kcal/mol). chem-station.com

Despite this inertness, the electrophilicity of the sulfur center can be "unleashed" under specific conditions to react cleanly and efficiently with nucleophiles. ccspublishing.org.cnnih.gov This unique reactivity-stability balance has positioned sulfonyl fluorides as privileged functional groups in diverse scientific disciplines. In chemical biology, they are widely used as covalent probes and inhibitors capable of modifying nucleophilic amino acid residues such as serine, tyrosine, and lysine (B10760008). ccspublishing.org.cnnih.govsemanticscholar.org In materials science, they serve as connectors for creating novel polymers like polysulfates and polysulfonates. lbl.gov

Conceptual Framework of Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The concept of Sulfur(VI) Fluoride Exchange (SuFEx) was introduced by K. Barry Sharpless and coworkers in 2014, establishing a new family of click reactions. nih.govresearchgate.netresearchgate.net Click chemistry is defined by a set of stringent criteria, including high yields, stereospecificity, wide scope, simple reaction conditions, and easy product isolation. SuFEx meets these criteria, providing a near-perfect reaction for reliably connecting molecular fragments. sigmaaldrich.comjk-sci.com

The core of SuFEx is the exchange reaction between a S(VI)-F compound and a nucleophile, typically an O- or N-nucleophile. nih.govresearchgate.net The reaction is characterized by the remarkable stability of the sulfonyl fluoride reactants and the exceptional stability of the resulting covalent linkage (e.g., a sulfate (B86663) or sulfonamide). nih.gov This transformation is highly chemoselective, proceeding under mild, often metal-free conditions and showing tolerance to a vast array of other functional groups. nih.govresearchgate.net

Key to the SuFEx framework is the use of "hubs" or connectors, which are molecules containing one or more SuFEx-able groups. Gaseous reagents like sulfuryl fluoride (SO₂F₂) and thionyl tetrafluoride (SOF₄) can act as multidimensional hubs, reacting sequentially with nucleophiles to build complex architectures from simple modules. nih.govnih.gov The development of SuFEx has provided chemists with a powerful and modular toolbox for applications ranging from drug discovery and bioconjugation to polymer synthesis. researchgate.netucsd.edu

Table 1: Core Principles of SuFEx Click Chemistry

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Nucleophilic substitution at a hexavalent sulfur center. | nih.gov |

| Key Functional Group | Sulfonyl Fluoride (-SO₂F) or related S(VI)-F moiety. | researchgate.netresearchgate.net |

| Reactivity Profile | Reactants are highly stable; the S-F bond is activated for exchange under specific conditions (e.g., with base or silyl (B83357) ethers). | nih.govnih.govchem-station.com |

| Key Characteristics | High yield, wide substrate scope, excellent functional group tolerance, formation of stable linkages, metal-free conditions. | nih.govresearchgate.net |

| Common Nucleophiles | Phenols, silylated alcohols, primary and secondary amines. | nih.govchem-station.com |

| Applications | Polymer synthesis, drug discovery, chemical biology, bioconjugation, materials science. | lbl.govresearchgate.netucsd.edu |

Positioning of N-Alkylimidazole-2-sulfonyl Fluorides within SuFEx and Related Methodologies

Within the vast landscape of SuFEx chemistry, heterocyclic sulfonyl fluorides have garnered increasing attention due to their potential for tailored reactivity and application in medicinal chemistry and organic synthesis. researchgate.net N-Alkylimidazole-2-sulfonyl fluorides, such as the specific compound 1-Propylimidazole-2-sulfonyl fluoride, represent a sophisticated class of reagents within this family.

These compounds merge the reliable reactivity of the sulfonyl fluoride "warhead" with the distinct electronic properties of the N-alkylimidazole scaffold. The imidazole (B134444) ring itself is a crucial player in modulating S(VI) chemistry. For instance, fluorosulfuryl imidazolium (B1220033) salts have been developed as exceptionally reactive "F-SO₂⁺" donors, demonstrating that the imidazole moiety can act as a potent activating group in SuFEx-type transformations. researchgate.net Furthermore, sulfonyl imidazoles are known to be stable, storable precursors that can be readily converted into the corresponding sulfonyl fluorides, highlighting the synthetic accessibility of this class of compounds. researchgate.netresearchgate.net

This compound is positioned as a specialized SuFEx building block. Its key attributes include:

A Tunable Reactive Hub: The N-propyl group modifies the electronic nature and steric environment of the imidazole ring, which in turn fine-tunes the electrophilicity of the sulfonyl fluoride group. This allows for precise control over reaction rates and selectivity.

Enhanced Solubility: The alkyl substituent improves solubility in common organic solvents, facilitating its use in a wider range of reaction conditions compared to unsubstituted parent compounds.

Dual Functionality: The molecule can act as a donor of the "-SO₂F" group or participate in reactions where the entire imidazole-2-sulfonyl fluoride moiety is incorporated into a larger structure. In some contexts, the N-alkylimidazole portion can function as a leaving group after the sulfur center has engaged with a nucleophile.

While aliphatic and aromatic sulfonyl fluorides are the workhorses of SuFEx, heterocyclic variants like this compound offer a higher degree of chemical sophistication, enabling access to novel molecular architectures and functionalities.

Table 2: Comparison of Sulfonyl Fluoride Classes in SuFEx Chemistry

| Compound Class | General Structure | Key Characteristics | Typical Applications | Reference |

|---|---|---|---|---|

| Aliphatic Sulfonyl Fluorides | Alkyl-SO₂F | Moderately reactive; often used in aqueous buffers. | Irreversible protein inhibitors, biological probes. | enamine.netenamine.net |

| Aromatic Sulfonyl Fluorides | Aryl-SO₂F | Highly stable; reactivity is tuned by ring substituents. | Covalent probes, library synthesis, polymer linkages. | acs.orgnih.gov |

| N-Alkylimidazole-2-sulfonyl Fluorides | Imidazole-SO₂F | Highly activated; imidazole ring modulates reactivity. | Specialized reagents for synthesis, potential in medicinal chemistry. | researchgate.netresearchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-propylimidazole-2-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2O2S/c1-2-4-9-5-3-8-6(9)12(7,10)11/h3,5H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZDWXOZFUVPAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CN=C1S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Propylimidazole 2 Sulfonyl Fluoride and Analogues

Imidazole-to-Fluorine Exchange Protocols

A prevalent and effective method for the synthesis of sulfonyl fluorides involves the conversion of stable sulfonyl imidazole (B134444) precursors through an imidazole-to-fluorine exchange. This transformation offers a practical alternative to traditional methods that often rely on moisture-sensitive and unstable sulfonyl chlorides.

Mechanochemical Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solution-based synthesis. These solvent-free methods often lead to shorter reaction times, simplified purification, and reduced waste.

A noteworthy mechanochemical approach for the synthesis of sulfonyl fluorides employs the combination of potassium bifluoride (KHF₂) as the fluorine source and acetic acid (AcOH) under solvent-free conditions in a mixer mill. acs.orgfigshare.com This method has been successfully applied to a range of sulfonyl 2-methylimidazoles, converting them into their corresponding sulfonyl fluorides in moderate to good yields. acs.org The reaction is typically carried out by milling the sulfonyl imidazole precursor with KHF₂ and a small amount of acetic acid.

Table 1: Mechanochemical Synthesis of Sulfonyl Fluorides from Sulfonyl Imidazoles

| Precursor | Product | Yield (%) | Time (min) |

|---|---|---|---|

| Phenylsulfonyl-2-methylimidazole | Phenylsulfonyl fluoride (B91410) | 85 | 90 |

| 4-Tolylsulfonyl-2-methylimidazole | 4-Tolylsulfonyl fluoride | 92 | 90 |

| 4-Chlorophenylsulfonyl-2-methylimidazole | 4-Chlorophenylsulfonyl fluoride | 88 | 90 |

| Naphthylsulfonyl-2-methylimidazole | Naphthylsulfonyl fluoride | 75 | 120 |

| Cyclohexylsulfonyl-2-methylimidazole | Cyclohexylsulfonyl fluoride | 65 | 120 |

Note: This data is representative of the synthesis of various sulfonyl fluorides via this method and is not specific to 1-propylimidazole-2-sulfonyl fluoride.

When compared to their solution-based counterparts, mechanochemical syntheses of sulfonyl fluorides offer several distinct advantages. Solution-based methods, while effective, often require longer reaction times and can be complicated by solvent effects and more laborious work-up procedures. The mechanochemical approach, by contrast, is characterized by significantly shorter reaction times and a more environmentally benign profile due to the absence of bulk solvents. acs.orgfigshare.com The purification of the desired sulfonyl fluoride from the mechanochemical reaction is often simplified, sometimes requiring only a simple silica (B1680970) plug filtration. acs.org

Acid-Mediated Exchange Pathways

In addition to mechanochemical methods, acid-mediated imidazole-to-fluorine exchange in solution provides a robust pathway for the synthesis of sulfonyl fluorides. A common protocol involves the use of acetic acid as both a solvent and a proton donor in combination with potassium bifluoride. organic-chemistry.orgnih.govacs.org This single-step procedure allows for the conversion of stable sulfonyl imidazole intermediates into a variety of sulfonyl fluorides in good to excellent yields. organic-chemistry.orgnih.govacs.org The operational simplicity of this method, coupled with the bench-stability of the starting materials, makes it an attractive option for the synthesis of these compounds. organic-chemistry.org The reaction typically proceeds to full conversion within a relatively short timeframe, and the purification process is often straightforward, avoiding the need for column chromatography. organic-chemistry.org

Substrate Scope and Limitations for N-Alkylimidazole Sulfonyl Precursors

The imidazole-to-fluorine exchange protocols generally exhibit a broad substrate scope, accommodating a variety of aryl and aliphatic sulfonyl imidazoles. organic-chemistry.org However, the specific application of these methods to N-alkylimidazole sulfonyl precursors, particularly those with smaller alkyl chains like propyl, may present certain challenges. The volatility of the resulting N-alkylimidazole sulfonyl fluorides can complicate purification, and careful handling is required to avoid product loss. For substrates with molecular masses below 200 g/mol , the use of high vacuum during solvent removal should be avoided. organic-chemistry.org While the methodology is robust, the yields for aliphatic substrates can be variable, and optimization of reaction conditions may be necessary for specific N-alkylimidazole sulfonyl precursors.

Radical Fluorosulfonylation Strategies

An alternative approach to the synthesis of sulfonyl fluorides involves radical fluorosulfonylation. These methods typically utilize a source of the fluorosulfonyl radical (•SO₂F), which can then react with a suitable substrate. Recent advancements have focused on the development of bench-stable radical precursors that can be activated under mild conditions, such as through photoredox catalysis. nih.govnih.gov

For instance, air-stable crystalline benzimidazolium fluorosulfonate cationic salts have been developed as effective reagents for the radical fluorosulfonylation of unsaturated hydrocarbons. nih.gov While this method has been primarily applied to the synthesis of alkenyl and functionalized alkyl sulfonyl fluorides, its application to the direct fluorosulfonylation of an N-alkylimidazole ring is a potential area for future investigation. The development of radical-based methods offers a complementary strategy to the more established imidazole-to-fluorine exchange protocols, potentially providing access to a wider range of sulfonyl fluoride derivatives under different reaction conditions.

Electrochemical Synthesis Routes

Electrochemical methods provide an alternative, environmentally benign approach to the synthesis of sulfonyl fluorides, avoiding the need for stoichiometric chemical oxidants.

Oxidative Fluorination from Sulfones and Sulfur-Containing Precursors

Anodic oxidative fluorination represents a key electrochemical strategy for the construction of the sulfonyl fluoride moiety. tandfonline.com This method can start from readily available sulfur-containing compounds like thiols or disulfides. In a typical setup, the electrochemical oxidation of a thiol in the presence of a fluoride source, such as potassium fluoride (KF), can lead to the formation of the corresponding sulfonyl fluoride. scispace.com This process is advantageous as it utilizes an inexpensive and safe fluoride source. scispace.com

The reaction is believed to proceed through the initial anodic oxidation of the thiol to a disulfide. scispace.com This disulfide intermediate is then further oxidized to form the sulfonyl fluoride. The process can be carried out under mild conditions and has been shown to be applicable to a broad range of substrates, including alkyl, benzyl, aryl, and heteroaryl thiols. scispace.com

Role of Leaving Groups and Anodic Processes

The mechanism of the anodic oxidation is thought to involve the formation of a radical cation from the disulfide. researchgate.net This reactive intermediate can then react with a nucleophilic fluoride source. While the exact intermediates are often unstable and difficult to isolate, it is proposed that species such as sulfenyl fluorides and sulfinyl fluorides may be formed along the reaction pathway. scispace.comresearchgate.net The primary byproduct of this electrochemical synthesis is typically the corresponding sulfonic acid, which can arise from the anodic oxidation of the disulfide or through the hydrolysis of the sulfonyl fluoride product. scispace.comresearchgate.net

Transition Metal-Catalyzed Syntheses

Transition metal catalysis, particularly with palladium, offers a powerful tool for the synthesis of sulfonyl fluorides, allowing for the formation of carbon-sulfur bonds under relatively mild conditions.

Palladium-Catalyzed Sulfonylation-Fluorination Sequences

A significant advancement in this area is the development of a one-pot, palladium-catalyzed synthesis of sulfonyl fluorides from aryl and heteroaryl bromides. rsc.orgnih.gov This process involves an initial palladium-catalyzed sulfonylation of the aryl bromide using a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). rsc.orgnih.gov The resulting sulfinate intermediate is then treated in situ with an electrophilic fluorine source, like N-fluorobenzenesulfonimide (NFSI), to yield the desired sulfonyl fluoride. rsc.orgnih.gov

This method represents a general approach for the sulfonylation of aryl bromides and provides a practical alternative to other synthetic routes. rsc.org The reaction demonstrates excellent functional group tolerance, making it suitable for the late-stage functionalization of complex molecules. rsc.orgnih.gov

| Starting Material | Catalyst System | SO2 Source | Fluorinating Agent | Product | Isolated Yield (%) |

|---|---|---|---|---|---|

| Aryl bromide (1a) | Pd(OAc)2 / ligand | DABSO | NFSI | Sulfonyl fluoride (4a) | 84 |

Conversions from Aryl and Heteroaryl Halides (with noted recalcitrance for certain bromo-imidazoles)

The conversion of aryl and heteroaryl halides to their corresponding sulfonyl fluorides represents a direct and valuable synthetic route. Palladium-catalyzed methods have been developed for this transformation, often employing a sulfur dioxide surrogate followed by fluorination.

A notable one-pot method involves the palladium-catalyzed reaction of aryl or heteroaryl bromides with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as an SO₂ source. The resulting sulfinate intermediate is then treated in situ with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to yield the desired sulfonyl fluoride. rsc.orgnih.gov This process has proven effective for a range of substrates.

However, a significant limitation of this methodology is the observed recalcitrance of certain heteroaryl bromides. Specifically, bromo-imidazoles, along with bromo-pyrazoles and bromo-pyrimidines, have been found to be unreactive under these conditions, failing to produce the corresponding sulfonyl fluorides. rsc.orgnih.gov In contrast, other heteroaromatic systems, such as pyridines, can be successfully converted, albeit sometimes requiring modified conditions like the use of a bulkier amine base (e.g., methyl(dicyclohexyl)amine) and microwave heating to improve yields. rsc.orgnih.gov

| Entry | Heteroaryl Bromide | Product | Yield (%) |

| 1 | 3-Bromopyridine | Pyridine-3-sulfonyl fluoride | 53 |

| 2 | 2-Bromopyridine | Pyridine-2-sulfonyl fluoride | 41 |

| 3 | 5-Bromo-2-methoxypyridine | 2-Methoxypyridine-5-sulfonyl fluoride | 65 |

| 4 | 2-Bromo-6-methoxypyridine | 6-Methoxypyridine-2-sulfonyl fluoride | 45 |

| 5 | 1-(tert-Butoxycarbonyl)-5-bromo-1H-indole | 1-(tert-Butoxycarbonyl)-1H-indole-5-sulfonyl fluoride | 71 |

| 6 | 2-Bromothiophene | Thiophene-2-sulfonyl fluoride | 68 |

| 7 | 2-Bromobenzofuran | Benzofuran-2-sulfonyl fluoride | 55 |

| 8 | N-Propyl-2-bromoimidazole | N-Propylimidazole-2-sulfonyl fluoride | 0 |

Table 1: Palladium-Catalyzed Synthesis of Heteroaryl Sulfonyl Fluorides from Heteroaryl Bromides. rsc.orgnih.gov

Copper-Catalyzed Fluorosulfonylation Reactions

Copper-catalyzed reactions provide an alternative to palladium-based systems for the synthesis of aryl and heteroaryl sulfonyl fluorides. One prominent method involves the fluorosulfonylation of arenediazonium salts. In this approach, a copper catalyst, such as copper(II) chloride, facilitates the reaction between the diazonium salt, a sulfur dioxide source like DABSO, and a fluoride source such as potassium bifluoride (KHF₂). cas.cnnih.govacs.org This method is advantageous as it often proceeds under mild, room temperature conditions and does not require an additional oxidant. cas.cnnih.govacs.org The reaction is applicable to a wide range of arenediazonium salts, tolerating various functional groups. cas.cnnih.gov

While this specific methodology has been extensively demonstrated for arenes, the principles can be extended to heteroaromatic systems. The generation of heteroaryl diazonium salts allows for their subsequent conversion to the corresponding sulfonyl fluorides. The electronic nature of the aromatic or heteroaromatic ring can influence the reaction mechanism. cas.cnnih.gov

| Entry | Aryl Diazonium Salt | Copper Catalyst | SO₂ Source | Fluoride Source | Product | Yield (%) |

| 1 | 4-Methylbenzenediazonium tetrafluoroborate (B81430) | CuCl₂ | DABSO | KHF₂ | 4-Methylbenzenesulfonyl fluoride | 92 |

| 2 | 4-Methoxybenzenediazonium tetrafluoroborate | CuCl₂ | DABSO | KHF₂ | 4-Methoxybenzenesulfonyl fluoride | 85 |

| 3 | 4-Chlorobenzenediazonium tetrafluoroborate | CuCl₂ | DABSO | KHF₂ | 4-Chlorobenzenesulfonyl fluoride | 91 |

| 4 | 4-Nitrobenzenediazonium tetrafluoroborate | CuCl₂ | DABSO | KHF₂ | 4-Nitrobenzenesulfonyl fluoride | 78 |

| 5 | Naphthalene-2-diazonium tetrafluoroborate | CuCl₂ | DABSO | KHF₂ | Naphthalene-2-sulfonyl fluoride | 88 |

Table 2: Copper-Catalyzed Fluorosulfonylation of Arenediazonium Salts. cas.cnnih.gov

Conversions from Alternative Sulfur(VI) Precursors

Beyond halide precursors, other sulfur(VI) functionalities can be effectively converted into sulfonyl fluorides, offering broader synthetic flexibility.

Synthesis from Sulfonamides via In Situ Activation and Fluorination

Primary sulfonamides are readily available and stable compounds that can serve as precursors to sulfonyl fluorides. A direct conversion method involves the activation of the sulfonamide with a pyrylium (B1242799) salt, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (Pyry-BF₄), in the presence of a chloride source like magnesium chloride. This activation generates a sulfonyl chloride intermediate in situ. Subsequent treatment with a fluoride source, typically potassium fluoride, effects a halogen exchange to furnish the desired sulfonyl fluoride. mdpi.com This one-pot procedure is highly chemoselective for the amino group of the sulfonamide, allowing for its application to complex molecules with various functional groups. mdpi.com

| Entry | Sulfonamide | Activating Agent | Fluoride Source | Product | Yield (%) |

| 1 | Benzenesulfonamide | Pyry-BF₄, MgCl₂ | KF | Benzenesulfonyl fluoride | 85 |

| 2 | 4-Methylbenzenesulfonamide | Pyry-BF₄, MgCl₂ | KF | 4-Methylbenzenesulfonyl fluoride | 92 |

| 3 | 4-Methoxybenzenesulfonamide | Pyry-BF₄, MgCl₂ | KF | 4-Methoxybenzenesulfonyl fluoride | 88 |

| 4 | 4-Chlorobenzenesulfonamide | Pyry-BF₄, MgCl₂ | KF | 4-Chlorobenzenesulfonyl fluoride | 75 |

| 5 | Thiophene-2-sulfonamide | Pyry-BF₄, MgCl₂ | KF | Thiophene-2-sulfonyl fluoride | 68 |

Table 3: Synthesis of Sulfonyl Fluorides from Sulfonamides. mdpi.com

Direct Transformation from Sulfonates and Sulfonic Acids

Sulfonic acids and their salts (sulfonates) are abundant and often inexpensive starting materials for the synthesis of sulfonyl fluorides. A facile one-pot, two-step procedure has been developed for this transformation. In the first step, the sulfonic acid or sulfonate is converted to the corresponding sulfonyl chloride. This can be achieved using reagents such as cyanuric chloride in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) or tetramethylammonium (B1211777) chloride (TMAC). mdpi.comrsc.orgnih.gov The resulting sulfonyl chloride is then treated with a fluoride source, such as KHF₂, to undergo a chlorine-fluorine exchange, yielding the sulfonyl fluoride. mdpi.comrsc.orgnih.gov

Alternative deoxyfluorination strategies have also been reported. One such method employs thionyl fluoride (SOF₂) for the conversion of sulfonic acid sodium salts to sulfonyl fluorides in high yields. nih.govresearchgate.netrsc.org For a broader substrate scope that includes both aryl and alkyl sulfonic acids and their salts, the bench-stable solid reagent Xtalfluor-E® can be used for the deoxyfluorination under mild conditions. nih.govresearchgate.netrsc.org

| Entry | Substrate | Reagents | Product | Yield (%) |

| 1 | Sodium 4-methylbenzenesulfonate | Cyanuric chloride, TMAC, KHF₂ | 4-Methylbenzenesulfonyl fluoride | 95 |

| 2 | Sodium benzenesulfonate | Cyanuric chloride, TMAC, KHF₂ | Benzenesulfonyl fluoride | 92 |

| 3 | 4-Methoxybenzenesulfonic acid | Cyanuric chloride, TMAC, KHF₂ | 4-Methoxybenzenesulfonyl fluoride | 87 |

| 4 | Sodium 4-bromobenzenesulfonate | SOF₂ | 4-Bromobenzenesulfonyl fluoride | 99 |

| 5 | 4-(tert-Butyl)benzenesulfonic acid | Xtalfluor-E® | 4-(tert-Butyl)benzenesulfonyl fluoride | 94 |

Table 4: Synthesis of Sulfonyl Fluorides from Sulfonates and Sulfonic Acids. mdpi.comrsc.orgnih.govnih.gov

Functionalization via Michael Addition Pathways (e.g., using Ethenesulfonyl Fluoride)

Michael addition reactions offer a pathway for the introduction of a sulfonyl fluoride moiety onto a molecule. Ethenesulfonyl fluoride (ESF) is a potent Michael acceptor that can react with nucleophiles, such as amines, in an aza-Michael addition. nih.govresearchgate.net This reaction installs a β-aminoethylsulfonyl fluoride group. For the synthesis of a this compound analogue, a precursor containing a nucleophilic nitrogen, such as an imidazole derivative, could potentially undergo aza-Michael addition to ESF. This would attach the sulfonyl fluoride-containing fragment to the imidazole nitrogen. nih.govd-nb.infochemrxiv.org This strategy is particularly interesting as it can be significantly accelerated in microdroplets and may not require a catalyst. nih.gov

| Entry | Michael Donor (Amine) | Michael Acceptor | Product |

| 1 | Aniline | Ethenesulfonyl fluoride | 2-(Phenylamino)ethanesulfonyl fluoride |

| 2 | Pyrrolidine | Ethenesulfonyl fluoride | 2-(Pyrrolidin-1-yl)ethanesulfonyl fluoride |

| 3 | Imidazole | Methyl acrylate | Methyl 3-(1H-imidazol-1-yl)propanoate |

| 4 | 2-Methylimidazole | Acrylonitrile | 3-(2-Methyl-1H-imidazol-1-yl)propanenitrile |

Table 5: Examples of Michael Addition Reactions with Amines/Imidazoles. nih.govd-nb.infochemrxiv.org

Advanced Applications in Academic and Chemical Research

Catalysis and Reagent Development

The unique electronic properties of the imidazole (B134444) ring and the reactivity of the sulfonyl fluoride (B91410) group suggest that 1-Propylimidazole-2-sulfonyl fluoride could be a valuable compound in the fields of catalysis and reagent development.

Sulfur(VI) fluorides are exceptionally stable yet highly reactive under specific conditions, making them ideal for "click chemistry," particularly the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. Catalytic strategies often focus on activating the otherwise stable S-F bond. nih.gov For instance, N-heterocyclic carbenes (NHCs) and other base catalysts have been shown to activate sulfonyl fluorides for nucleophilic addition. nih.govresearchgate.net

In this context, the imidazole component of this compound could potentially play a role in autocatalysis or in the design of bifunctional catalysts. The imidazole nitrogen could act as a base or nucleophile to activate other molecules in a reaction mixture. While specific studies on this compound as a catalyst are not available, the principles of base-catalyzed activation of sulfonyl fluorides are well-established. nih.gov

Table 1: Catalytic Activation Strategies for Sulfonyl Fluorides

| Catalyst Type | Activation Mechanism | Potential Role of Imidazole Moiety |

|---|---|---|

| Nitrogen/Phosphorus Bases | Reversible addition to the sulfur center, creating a more reactive species. nih.gov | The imidazole nitrogen could act as an internal or external base. |

| Fluoride Anions | Activation of silyl (B83357) ether coupling partners, driving the SuFEx reaction forward. nih.gov | N/A |

| Lewis Acids (e.g., Ca(NTf2)2) | Coordination to the sulfonyl oxygens or fluorine, increasing the electrophilicity of the sulfur atom. | N/A |

Imidazole derivatives have been successfully developed as practical, air-stable reagents for fluorosulfonylation reactions. nih.gov For example, cationic benzimidazolium fluorosulfonate salts can generate fluorosulfonyl radicals (•SO₂F) under photocatalytic conditions. nih.gov These radicals can then react with a variety of unsaturated hydrocarbons to produce sulfonyl fluoride compounds. nih.gov

This strategy overcomes the limitations of using hazardous reagents like gaseous ClSO₂F. nih.gov A compound like this compound, or its N-methylated imidazolium (B1220033) salt derivative, could potentially serve as a precursor to such a radical fluorosulfonylating reagent. The synthesis of related imidazolium sulfonyl fluoride reagents has been documented, involving the reaction of the parent imidazole with sulfuryl fluoride followed by alkylation. nih.gov

Table 2: Comparison of Fluorosulfonylating Reagents

| Reagent Type | Precursor | Reaction Type | Advantages |

|---|---|---|---|

| Gaseous Reagents (e.g., ClSO₂F) | N/A | Radical | High reactivity |

| Electrophilic "FSO₂⁺" Synthons | Sulfuryl Fluoride (SO₂F₂) | Electrophilic | Utilizes abundant feedstock |

Chemical Biology and Bioconjugation Research

The sulfonyl fluoride "warhead" is a privileged electrophile in chemical biology due to its ideal balance of stability in aqueous environments and its ability to covalently react with nucleophilic amino acid residues in proteins. rsc.orgnih.gov

Sulfonyl fluoride-based probes are powerful tools for activity-based protein profiling (ABPP) and for identifying and validating drug targets. rsc.orgnih.gov Unlike electrophiles that exclusively target cysteine, sulfonyl fluorides can react with a broader range of residues, including serine, threonine, tyrosine, lysine (B10760008), and histidine. rsc.orgresearchgate.netacs.org This versatility significantly expands the portion of the proteome that can be targeted with covalent ligands. rsc.org

A probe based on the this compound scaffold would be expected to exhibit this characteristic reactivity. The imidazole ring itself could contribute to the binding affinity and selectivity of the probe for specific protein targets through hydrogen bonding or other non-covalent interactions. Research has demonstrated the development of sulfonyl fluoride probes from complex molecular scaffolds to target specific proteins like cereblon. researchgate.netnih.gov

The ability of sulfonyl fluorides to react with multiple nucleophilic residues allows for the site-specific labeling of proteins where a cysteine residue may not be available. rsc.orgnih.gov The context of the specific amino acid within the protein's three-dimensional structure dictates its reactivity, allowing for selective modification even in the presence of many potential target residues. rsc.org This "context-specific" reactivity is a key advantage in designing highly selective probes. acs.org

For a molecule like this compound to be used as a labeling agent, it would typically be functionalized with a reporter tag (like a fluorophore or biotin) or a handle for further chemical modification. The propyl group could serve as a point of attachment for such functionalities. The imidazole core could also be modified to fine-tune the probe's affinity for a target protein.

The robust and versatile nature of the sulfonyl fluoride group makes it a cornerstone of modern chemical library synthesis and screening techniques.

Diversity-Oriented Clicking (DOC): DOC is a strategy that combines the principles of click chemistry with diversity-oriented synthesis to rapidly generate libraries of structurally diverse molecules. nih.govrsc.org A key component of this strategy is the use of "connective hubs" that can undergo multiple types of click reactions. 2-Substituted-alkynyl-1-sulfonyl fluorides (SASFs) have been showcased as highly effective hubs for DOC, allowing for the creation of complex heterocyclic structures. nih.govrsc.orgresearchgate.netbohrium.com The pendant sulfonyl fluoride group in the products of these reactions allows for further diversification through SuFEx chemistry. rsc.org While imidazole-based hubs have not been explicitly detailed in this context, the principle demonstrates the utility of the sulfonyl fluoride group in building molecular diversity. mdpi.com

Fragment Screening (SuFBits): Fragment-based drug discovery (FBDD) identifies low-molecular-weight ligands that bind weakly to a biological target. In the SuFBits (Sulfonyl Fluoride Bits) approach, these fragments are attached to a sulfonyl fluoride "warhead". If the fragment binds to a pocket on the protein surface, it brings the reactive sulfonyl fluoride into proximity with a nucleophilic residue, leading to covalent labeling. This covalent capture facilitates the identification of weak-binding fragments by mass spectrometry. The development of libraries of sulfonyl fluoride-tagged fragments (SuFBits) is an emerging strategy for ligand discovery. This compound could serve as a core structure for creating a library of heterocyclic SuFBits.

Synthetic Methodological Innovations

The inherent characteristics of the sulfonyl fluoride group—namely its balance of stability and reactivity—have positioned it as a cornerstone for developing novel synthetic methods. Its incorporation within an imidazole ring offers additional avenues for molecular design and application.

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a paradigm in chemical synthesis that aims to introduce chemical modifications to complex molecules at the final stages of a synthetic sequence. This approach accelerates the generation of analogues of lead compounds for structure-activity relationship (SAR) studies. The sulfonyl fluoride moiety is an effective tool for LSF due to its unique reactivity profile.

One prominent strategy involves the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry transformation. SuFEx allows for the conversion of phenols within complex drug molecules to their corresponding aryl fluorosulfate (B1228806) derivatives. This method is robust and can be performed in situ, making it suitable for high-throughput synthesis and screening. For instance, the late-stage functionalization of anticancer drugs has been shown to generate derivatives with significantly enhanced potency.

Another innovative LSF application is the direct deoxymethylation of phenols using sulfonyl fluoride gas (SO₂F₂), a process that can be catalyzed by metals. This addresses the challenge of modifying phenolic hydroxyl groups, which are common in natural products and pharmaceuticals. The high chemoselectivity and tolerance for various functional groups make this a powerful tool for modifying complex molecular architectures.

Incorporation into Polymeric Materials and Functionalized Ionic Liquids

The sulfonyl fluoride group is increasingly being integrated into materials science, particularly in the synthesis of advanced polymers and ionic liquids (ILs).

Polymeric Materials: Sulfonyl fluorides can be incorporated into monomers which are then polymerized to create functional materials. For example, polyfluoroalkyl epoxides that contain a sulfonyl fluoride group can be photopolymerized to form highly crosslinked, glassy films. A key finding in this area is that even a small weight percentage of the sulfonyl fluoride-containing monomer can lead to a surface highly enriched with sulfonyl fluoride groups. This surface modification can impart specific properties like chemical resistance and altered surface energy. The conversion of sulfonyl fluorides into sulfur(VI) radicals under photocatalytic conditions also enables their use in ligation reactions with alkenes, providing pathways to new functional polymers and dyes. researchgate.net

Functionalized Ionic Liquids: Ionic liquids are salts with melting points below 100°C, and their properties can be finely tuned by modifying the cation or anion. Incorporating a sulfonyl fluoride moiety into the structure of an ionic liquid is a novel strategy for creating "task-specific" ILs. nih.gov An efficient and modular synthesis has been developed to produce a diverse range of SO₂F-functionalized ionic liquids. rsc.org These materials combine the unique properties of ILs (e.g., low volatility, high thermal stability) with the reactivity of the sulfonyl fluoride group. rsc.orgnih.gov This integration is particularly promising for applications in energy storage, where sulfonyl fluoride-based electrolytes have shown compatibility with high-voltage lithium-metal batteries. nih.govnih.gov

| Material Type | Synthetic Strategy | Key Feature/Application |

| Functional Polymers | Photopolymerization of sulfonyl fluoride-containing epoxide monomers. | Surface enrichment with SO₂F groups, creating specialized overlayers. |

| Radical ligation of sulfonyl fluorides with alkenes. | Preparation of novel vinyl sulfones and functional dyes. researchgate.net | |

| Ionic Liquids | Modular fluorosulfonylethylation procedures. | Creation of SO₂F-functionalized ILs with tunable properties. rsc.org |

| Integration of SO₂F as a biologically compatible moiety. | Development of functional ILs with potentially low toxicity. rsc.org |

Radiolabeling Methodologies (e.g., with ¹⁸F)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on molecules labeled with positron-emitting radionuclides, most commonly Fluorine-18 (¹⁸F). The development of efficient ¹⁸F-labeling procedures is crucial for creating new PET radiotracers.

The S-F bond in sulfonyl fluorides provides a valuable target for ¹⁸F radiolabeling. Methodologies have been developed for the synthesis of S-¹⁸F compounds, which complement the more traditional C-¹⁸F bond formation strategies. nih.gov These methods typically involve nucleophilic substitution using [¹⁸F]fluoride on a suitable precursor. For example, imidazylate precursors derived from phenols can undergo [¹⁸F]fluorination to produce ¹⁸F-labeled aryl fluorosulfates with good radiochemical yields. nih.gov This strategy is compatible with a variety of functional groups, allowing for the ¹⁸F-labeling of complex molecules like drug candidates and natural products. nih.gov The development of such S-¹⁸F radiochemistry expands the toolkit for PET probe development, leveraging the unique stability and reactivity of the sulfonyl fluoride group. nih.gov

Exploration in Medicinal Chemistry Research (Methodology Focus)

In medicinal chemistry, the focus is on the design and synthesis of molecules with therapeutic potential. This compound serves as a model scaffold for exploring methodological approaches to creating targeted therapeutics, particularly covalent inhibitors.

Design Principles for Selective Covalent Binders

Covalent inhibitors form a stable chemical bond with their biological target, which can lead to enhanced potency and prolonged duration of action. The sulfonyl fluoride group is considered a "privileged warhead" for designing such inhibitors. rsc.org

Key design principles for creating selective covalent binders using a sulfonyl fluoride moiety include:

Targeting a Broad Range of Nucleophiles: Unlike many electrophiles that selectively target cysteine, sulfonyl fluorides can react with a wider array of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine. rsc.orgenamine.netacs.org This significantly expands the range of proteins that can be targeted.

Tunable Reactivity: The electrophilicity of the sulfonyl fluoride can be modulated by the electronic properties of the attached scaffold (in this case, the propylimidazole ring). nih.gov Attaching electron-withdrawing groups to the ring increases reactivity, while electron-donating groups decrease it. This allows for the rational design of binders with a desired balance of reactivity and stability to avoid off-target reactions. nih.govenamine.net

Leveraging the "Sleeping Beauty" Phenomenon: Selective inhibitors often exhibit "context-specific" reactivity. The sulfonyl fluoride warhead can remain relatively inert ("sleeping") in the aqueous environment until it enters the specific microenvironment of a protein's binding pocket. pnas.org The precise geometry and electrostatic interactions within the active site can then catalyze the covalent reaction, ensuring high selectivity for the intended target over other proteins. pnas.orgsemanticscholar.org

Ensuring Adduct Stability: A crucial design consideration is the stability of the resulting covalent bond. Studies have shown that sulfonyl fluoride adducts with tyrosine and lysine are highly stable, whereas the adducts formed with cysteine are often unstable. nih.govacs.org Therefore, sulfonyl fluorides are particularly well-suited for targeting proteins with accessible lysine or tyrosine residues.

Scaffold-Based Targeting: The imidazole portion of the molecule acts as the recognition element. By incorporating the sulfonyl fluoride into a scaffold that already has affinity for a specific protein target, the warhead is positioned in close proximity to a nucleophilic residue, facilitating a selective covalent interaction. rsc.org

| Design Principle | Description | Target Residues |

| Broad Nucleophile Targeting | Reacts with a wider range of amino acids than traditional cysteine-targeting warheads. | Ser, Thr, Tyr, Lys, His rsc.org |

| Tunable Reactivity | Electronic properties of the scaffold modulate the electrophilicity of the S(VI) center. | N/A |

| "Sleeping Beauty" Reactivity | Warhead is selectively activated by the specific microenvironment of the target protein's binding site. | N/A |

| Adduct Stability | Forms durable covalent bonds with specific residues. | Primarily Tyr and Lys nih.govacs.org |

| Scaffold-Based Targeting | The recognition moiety directs the warhead to the desired protein target. | N/A |

Synthesis of Precursors for Pharmaceutical Development

The synthesis of sulfonyl fluorides is a well-developed field, providing a robust platform for creating precursors for drug development. These compounds are valuable building blocks due to their stability and versatile reactivity in SuFEx click chemistry. ccspublishing.org.cnresearchgate.net

A variety of synthetic routes are available to produce sulfonyl fluorides from inexpensive and abundant starting materials. nih.gov Common precursors include:

Sulfonic acids and sulfonates: These can be converted to sulfonyl fluorides in a one-pot cascade process using readily available reagents. nih.gov

Thiols and disulfides: Oxidative chlorination followed by a halogen exchange provides an efficient route. ccspublishing.org.cn

Aryl halides: Palladium-catalyzed cross-coupling reactions can be used to install the sulfonyl fluoride group. mdpi.com

Of particular relevance to this compound is the synthesis from sulfonyl imidazoles. Recent methods describe a single-step, acid-mediated imidazole-to-fluorine exchange. nih.govresearchgate.net This allows for the use of stable sulfonyl imidazole reservoirs to generate the corresponding sulfonyl fluorides in high yields, avoiding the handling of less stable sulfonyl chloride intermediates. nih.gov The resulting imidazole sulfonyl fluoride can then serve as a versatile precursor, ready for incorporation into larger, more complex molecules through its imidazole nitrogen or through SuFEx reactions at the sulfonyl fluoride moiety, facilitating the rapid assembly of compound libraries for pharmaceutical screening.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Elucidation of Reaction Mechanisms and Transition States

There is no published research detailing the reaction mechanisms of 1-Propylimidazole-2-sulfonyl fluoride (B91410) using DFT calculations. Such studies would typically involve mapping the potential energy surface for its reactions, identifying key intermediates and transition states, and calculating the associated activation energies.

Analysis of Bond Dissociation Energies and Stability Profiles

Quantitative data on the bond dissociation energies for the various chemical bonds within 1-Propylimidazole-2-sulfonyl fluoride are not available. This information is critical for understanding the compound's thermal stability and the energetic feasibility of different reaction pathways.

Interactive Data Table: Hypothetical Bond Dissociation Energies This table is for illustrative purposes only, as no experimental or calculated data has been found.

| Bond | Hypothetical Dissociation Energy (kcal/mol) |

|---|---|

| C-S | Data Not Available |

| S-F | Data Not Available |

| N-C (ring) | Data Not Available |

Computational Modeling of Reactivity Profiles

Prediction of Selectivity in Nucleophilic Additions

While sulfonyl fluorides are known to undergo nucleophilic attack, there are no computational models that predict the regioselectivity or stereoselectivity of such reactions specifically for this compound.

Simulations of Catalytic Cycles and Intermediate Formation

No studies have been found that simulate the involvement of this compound in catalytic cycles. Such simulations would clarify its role as a potential catalyst, substrate, or intermediate in various chemical transformations.

Molecular Dynamics and Conformational Analysis

A detailed conformational analysis of this compound, which would identify its low-energy conformations and the barriers to rotation around its single bonds, has not been reported. Molecular dynamics simulations, which would provide insight into its behavior in different solvent environments and its intermolecular interactions, are also absent from the literature.

Challenges and Future Directions in 1 Propylimidazole 2 Sulfonyl Fluoride Research

Addressing Limitations in Synthetic Scalability and Accessibility of Precursors

A significant challenge in the widespread use of 1-Propylimidazole-2-sulfonyl fluoride (B91410) is the scalability of its synthesis and the accessibility of its precursors. Traditional methods for creating sulfonyl fluorides often rely on the halogen exchange of sulfonyl chlorides. mdpi.comacs.org However, the instability and limited availability of the required sulfonyl chloride precursors can complicate large-scale production. acs.org

Furthermore, direct synthesis methods may involve hazardous or difficult-to-handle reagents. For instance, the synthesis of related imidazole-based sulfonyl fluorides can involve sulfuryl fluoride (SO₂F₂), a toxic gas that presents significant handling challenges in a laboratory setting, limiting its practicality for routine synthesis. nih.govnih.govnih.gov Similarly, other reagents like potassium bifluoride (KHF₂) are corrosive and can react with glassware, posing further obstacles to scalability. acs.orgresearchgate.net The future in this area requires a shift towards more stable, readily accessible starting materials such as thiols, disulfides, sulfonic acids, and sulfonamides, which can serve as safer and more convenient precursors. researchgate.netnih.gov

| Precursor Type | Examples | Associated Challenges | Citation |

|---|---|---|---|

| Sulfonyl Chlorides | 1-Propylimidazole-2-sulfonyl chloride | Instability, limited commercial availability, moisture sensitivity. | acs.org |

| Sulfuryl Fluoride (SO₂F₂) | SO₂F₂ gas | Highly toxic, gaseous nature requires specialized handling equipment. | nih.govnih.govosaka-u.ac.jp |

| Sulfonic Acids / Sulfonates | 1-Propylimidazole-2-sulfonic acid | Often require multi-step, one-pot procedures or harsh activating agents. | mdpi.comnih.govrsc.org |

| Thiols / Disulfides | 1-Propyl-1H-imidazole-2-thiol | Requires oxidation, which can lead to side reactions or require harsh oxidants. | osaka-u.ac.jpsciencedaily.com |

| Fluorinating Agents | Potassium bifluoride (KHF₂) | Corrosive to glassware, hazardous. | acs.orgresearchgate.net |

Development of Greener and More Efficient Synthetic Protocols

Future research must prioritize the development of environmentally benign and more efficient synthetic routes to 1-Propylimidazole-2-sulfonyl fluoride. Green chemistry principles aim to reduce waste and minimize the use of hazardous substances. rsc.org Recent advancements in the synthesis of sulfonyl fluorides have showcased promising "green" protocols, such as using stable substrates like thiols and disulfides with potassium fluoride as the sole fluorine source and sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) as a green oxidant. acs.orgosaka-u.ac.jpsciencedaily.com These methods generate non-toxic byproducts like sodium and potassium salts, significantly reducing environmental impact. osaka-u.ac.jpsciencedaily.com

One-pot syntheses, which combine multiple reaction steps into a single procedure, offer another avenue for increased efficiency by reducing solvent usage and purification steps. rsc.orgrsc.orgresearchgate.net For example, facile cascade processes that convert abundant sulfonates or sulfonic acids directly into sulfonyl fluorides under mild conditions are highly desirable. nih.govrsc.org Additionally, modern synthetic methods such as photoredox catalysis and electrochemistry are emerging as powerful tools. nih.govrsc.org Photocatalytic methods, in particular, can operate under mild, visible-light conditions and show broad functional group tolerance, offering a sustainable pathway to sulfonyl fluorides and their derivatives. rsc.orgnih.govresearchgate.net

| Protocol Type | Key Features | Advantages | Citation |

|---|---|---|---|

| Traditional Halogen Exchange | Two-step process from sulfonyl chloride using KHF₂ or KF. | Established method. | mdpi.comacs.org |

| One-Pot from Sulfonic Acids | Uses reagents like cyanuric chloride and KHF₂ in a single vessel. | Improved efficiency, reduced waste. | mdpi.comnih.govrsc.org |

| Green Oxidation of Thiols | Uses NaOCl·5H₂O as an oxidant and KF as a fluorine source. | Environmentally friendly, non-toxic byproducts, scalable. | acs.orgosaka-u.ac.jpsciencedaily.com |

| Photocatalysis | Uses visible light and a photocatalyst to initiate the reaction. | Mild conditions, high functional group tolerance, sustainable. | nih.govrsc.orgnih.gov |

| Electrosynthesis | Uses electrical current to drive the chemical transformation. | Avoids harsh chemical oxidants/reductants. | rsc.orgresearchgate.net |

Expanding Substrate Scope and Functional Group Tolerance in Derivatization Reactions

The utility of this compound as a synthetic building block is directly related to its ability to react with a wide variety of other molecules (substrates) and to tolerate diverse functional groups. As a key hub in SuFEx click chemistry, its reactions must be robust and predictable. researchgate.net Future work should focus on systematically exploring the derivatization of this compound with different classes of nucleophiles beyond simple amines and phenols.

A major goal is to achieve high functional group tolerance, which is critical for applications in complex settings like late-stage functionalization of drug candidates. nih.gov For instance, while strongly basic conditions can promote SuFEx reactions, they may be incompatible with sensitive functional groups, limiting the substrate scope. nih.gov The development of milder catalytic systems is therefore essential. nih.gov Research into radical fluorosulfonylation protocols has already demonstrated the ability to tolerate complex natural products, indicating a promising path forward for expanding the applicability of sulfonyl fluorides in intricate molecular architectures. nih.govnih.gov A thorough investigation into the compatibility of this compound with various functional groups will be crucial for its adoption in medicinal chemistry and materials science. rsc.orgresearchgate.net

Advanced Mechanistic Elucidation of Novel Reaction Pathways

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is fundamental to optimizing existing protocols and discovering new transformations. While many synthetic methods have been developed, the underlying mechanisms are often not fully understood. researchgate.net For example, the generation and reactivity of the fluorosulfonyl radical (FSO₂•) is a key feature of modern photocatalytic and electrochemical methods, yet its behavior is complex and warrants further study. nih.govresearchgate.netresearchgate.netdntb.gov.ua

Advanced mechanistic studies, combining experimental techniques (like radical clock experiments) with computational methods (such as Density Functional Theory, DFT), are needed. nih.gov Such studies can elucidate transition states, reaction intermediates, and the precise role of catalysts. For instance, computational investigations into Bi(III)-catalyzed sulfonyl fluoride synthesis have revealed the critical stages of the catalytic cycle, including transmetallation and SO₂ insertion. researchgate.netnih.gov Applying similar detailed analyses to reactions involving this compound will enable rational optimization of reaction conditions to improve yields, selectivity, and efficiency. nih.gov

Computational Design of Next-Generation Reagents and Catalysts

Building on advanced mechanistic understanding, the future of this field lies in the computational and data-driven design of new reagents and catalysts. nih.gov By modeling reaction pathways and transition states, researchers can rationally design catalysts with lower activation barriers and improved performance. researchgate.netnih.gov This in silico approach can accelerate the discovery process, reducing the need for extensive empirical screening.

For example, after a detailed mechanistic study of a Bi(III)-catalyzed reaction, researchers were able to rationally design new Bi(III) and Sb(III) catalysts with promising potential for experimental realization. researchgate.netnih.gov Similarly, data science-guided approaches have been used to compute virtual libraries of sulfonyl fluoride reagents to identify candidates with enhanced reactivity and better safety profiles for specific applications like deoxyfluorination. acs.orgchemrxiv.org Applying these computational design principles to the imidazole (B134444) scaffold could lead to next-generation reagents based on this compound with tailored reactivity, selectivity, and physical properties for specific uses in drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-propylimidazole-2-sulfonyl fluoride, and how can purity be verified experimentally?

- Methodological Answer :

- Synthesis : Start with imidazole sulfonylation using sulfur trioxide derivatives (e.g., ClSOF or SOCl) under inert conditions, followed by propylation via nucleophilic substitution. Fluorination can be achieved using KF or AgF in aprotic solvents (e.g., DMF) .

- Purity Verification : Employ H/C NMR for structural confirmation, LC-MS for purity assessment (>95%), and elemental analysis for stoichiometric validation. For sulfonyl fluoride groups, F NMR is critical to confirm absence of hydrolyzed byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s stability in solution?

- Methodological Answer :

- Use F NMR to monitor fluoride dissociation under varying pH (2–12) and temperatures (25–60°C). Compare with stability data from structurally analogous compounds (e.g., 4-oxopiperidine-1-sulfonyl fluoride) to identify degradation patterns .

- Pair with FT-IR to track sulfonyl group vibrations (asymmetric SO stretch ~1350 cm) and detect hydrolytic breakdown .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound with biological thiols (e.g., cysteine)?

- Methodological Answer :

- Conduct kinetic assays under controlled conditions (pH, ionic strength, and solvent polarity) to isolate variables causing discrepancies. Use stopped-flow spectroscopy or LC-MS/MS to quantify reaction intermediates.

- Apply density functional theory (DFT) to model electronic effects of the propyl group on sulfonyl fluoride electrophilicity, comparing results with experimental data .

Q. What experimental designs are suitable for assessing the compound’s utility as a covalent inhibitor in enzyme activity studies?

- Methodological Answer :

- Target Engagement : Use activity-based protein profiling (ABPP) with fluorescent or biotinylated probes. Validate specificity via competition assays with known inhibitors .

- Mechanistic Studies : Perform time-dependent inhibition assays (k/K determination) and X-ray crystallography to map binding interactions. Include negative controls (e.g., non-fluorinated analogs) to confirm sulfonyl fluoride’s role .

Q. How can researchers address discrepancies in hydrolytic stability data across different solvent systems?

- Methodological Answer :

- Systematically vary solvent polarity (e.g., DMSO vs. aqueous buffers) and employ Arrhenius plots to quantify activation energy for hydrolysis. Use isotopic labeling (O-water) to trace hydrolysis pathways via mass spectrometry .

- Cross-reference with computational solvation models (e.g., COSMO-RS) to predict solvent effects on stability .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

- Methodological Answer :

- Use nonlinear regression (e.g., Hill equation) to calculate IC values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Validate reproducibility via intra- and inter-laboratory studies, adhering to guidelines from pharmaceutical impurity analysis (e.g., ICH Q2(R1)) .

Q. How should researchers mitigate confounding variables in studies exploring the compound’s reactivity with biomolecules?

- Methodological Answer :

- Implement blocking designs to control for batch effects (e.g., reagent purity, temperature fluctuations). Use orthogonal assays (e.g., SPR and ITC) to cross-validate binding kinetics .

- Pre-screen biomolecules for latent nucleophiles (e.g., oxidized cysteine residues) that may skew reactivity .

Theoretical & Mechanistic Frameworks

Q. Which computational models best predict the regioselectivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer :

- Apply frontier molecular orbital (FMO) theory to identify reactive sites. Compare with DFT-calculated electrostatic potential maps and local ionization potentials. Validate predictions using Hammett substituent constants for imidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.